molecular formula C9H10N2O4 B14156555 2-(Phenylcarbamoylamino)oxyacetic acid CAS No. 6169-23-9

2-(Phenylcarbamoylamino)oxyacetic acid

Cat. No.: B14156555
CAS No.: 6169-23-9
M. Wt: 210.19 g/mol
InChI Key: RPADMUVROWIYKK-UHFFFAOYSA-N
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Description

2-(Phenylcarbamoylamino)oxyacetic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of aminooxyacetic acid, where the amino group is substituted with a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylcarbamoylamino)oxyacetic acid typically involves the reaction of aminooxyacetic acid with phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Aminooxyacetic acid+Phenyl isocyanate2-(Phenylcarbamoylamino)oxyacetic acid\text{Aminooxyacetic acid} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Aminooxyacetic acid+Phenyl isocyanate→2-(Phenylcarbamoylamino)oxyacetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylcarbamoylamino)oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Phenylcarbamoylamino)oxyacetic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Phenylcarbamoylamino)oxyacetic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic acid: The parent compound, which lacks the phenylcarbamoyl group.

    Phenylacetic acid: A related compound with a phenyl group attached to an acetic acid moiety.

    Carbamoyl derivatives: Other compounds with carbamoyl groups attached to different molecular backbones.

Uniqueness

2-(Phenylcarbamoylamino)oxyacetic acid is unique due to the presence of both the aminooxy and phenylcarbamoyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with enzymes and other biomolecules, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6169-23-9

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(phenylcarbamoylamino)oxyacetic acid

InChI

InChI=1S/C9H10N2O4/c12-8(13)6-15-11-9(14)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14)

InChI Key

RPADMUVROWIYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NOCC(=O)O

Origin of Product

United States

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